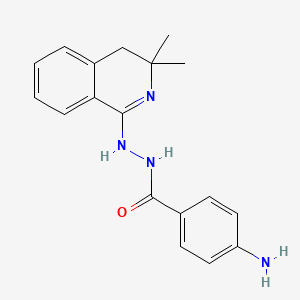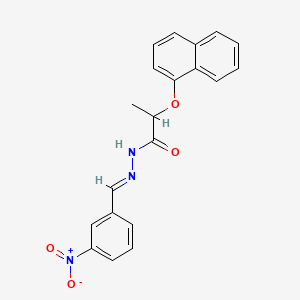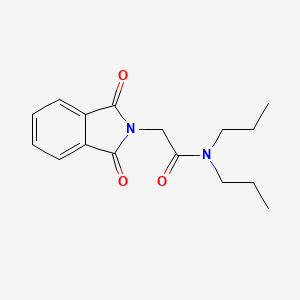
4-amino-N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)benzohydrazide, also known as DIBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. DIBH belongs to the class of benzohydrazide derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tubercular properties.
Mecanismo De Acción
The mechanism of action of 4-amino-N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)benzohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. For example, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of HDACs, enzymes that regulate gene expression and are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, this compound has been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-amino-N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)benzohydrazide is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive target for drug discovery. However, there are also some limitations associated with this compound. For example, its solubility in water is low, which can make it difficult to administer in vivo. Additionally, its toxicity profile needs to be further investigated before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for the research on 4-amino-N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)benzohydrazide. One area of interest is the development of more potent analogs of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the molecular targets of this compound and its mechanism of action. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer and tuberculosis, needs to be further explored. Overall, the research on this compound has the potential to lead to the development of new drugs with diverse biological activities.
Métodos De Síntesis
The synthesis of 4-amino-N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)benzohydrazide involves the reaction of 3,3-dimethyl-3,4-dihydroisoquinoline with benzoyl hydrazine in the presence of a catalyst such as acetic acid. The resulting product is then treated with 4-nitroaniline, followed by reduction with sodium dithionite to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-amino-N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)benzohydrazide has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also shown promising anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, this compound has been found to possess anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
4-amino-N'-(3,3-dimethyl-4H-isoquinolin-1-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2)11-13-5-3-4-6-15(13)16(20-18)21-22-17(23)12-7-9-14(19)10-8-12/h3-10H,11,19H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGHIMJQSIGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)


![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)

